2,6-Dinitro-4-(trifluoromethyl)toluene, 99%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

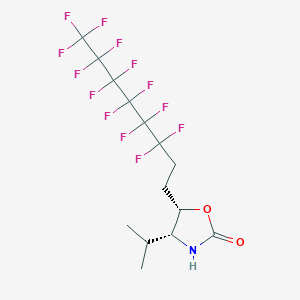

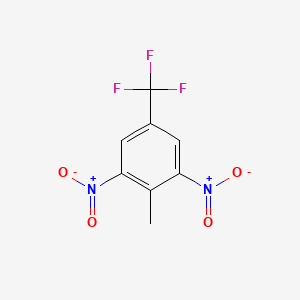

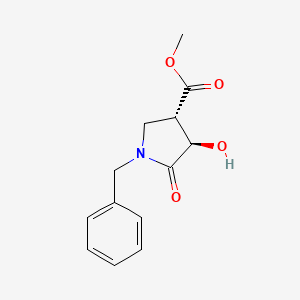

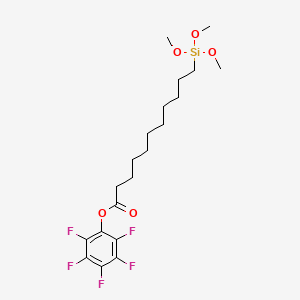

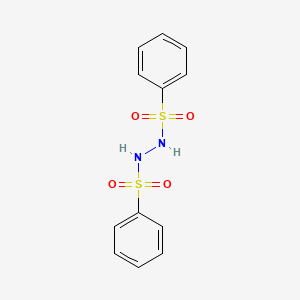

2,6-Dinitro-4-(trifluoromethyl)toluene is a chemical compound that contains a total of 22 bonds, including 17 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 nitro groups .

Molecular Structure Analysis

The molecular structure of 2,6-Dinitro-4-(trifluoromethyl)toluene includes a six-membered aromatic ring and two nitro groups . The trifluoromethyl group is attached to the fourth carbon of the aromatic ring .Scientific Research Applications

Medicine: Targeted Drug Delivery Systems

DNFT can be utilized in the development of targeted drug delivery systems. Its chemical structure allows for the attachment of specific drug molecules, which can be engineered to release the drug upon encountering a particular biological trigger, such as a change in pH or temperature within the body .

Agriculture: Herbicide Development

In agriculture, DNFT serves as a precursor in the synthesis of herbicides. Its nitro groups are key in disrupting the growth of unwanted plants, making it an effective compound for controlling weeds in crop production .

Materials Science: High-Performance Polymers

DNFT is used in the synthesis of high-performance polymers due to its thermal stability and resistance to degradation. These polymers find applications in aerospace, automotive, and electronics industries for their durability and lightweight properties .

Environmental Science: Pollution Remediation

Researchers are exploring the use of DNFT in pollution remediation. Its ability to bind to contaminants makes it a potential candidate for use in water treatment facilities to remove hazardous substances from the environment .

Energy: Propellant and Explosive Formulations

DNFT’s nitro groups make it a candidate for use in propellant and explosive formulations. It can be used to modify the burn rate of propellants in rockets and other propulsion systems .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, DNFT can be used as a standard in chromatographic analysis to help identify and quantify the presence of similar compounds in various samples .

Biochemistry: Enzyme Inhibition Studies

DNFT’s structure allows it to act as an inhibitor for certain enzymes, making it useful in biochemical studies to understand enzyme mechanisms and to develop new treatments for diseases where enzyme regulation is a factor .

Nanotechnology: Nanoparticle Surface Modification

DNFT can be used to modify the surface of nanoparticles. This modification can improve the interaction of nanoparticles with biological systems, which is crucial for applications in drug delivery and diagnostic imaging .

properties

IUPAC Name |

2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O4/c1-4-6(12(14)15)2-5(8(9,10)11)3-7(4)13(16)17/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEVTSMJXUJEMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dinitro-4-(trifluoromethyl)toluene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-Dimethyl-2-oxa-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B6321296.png)